4-amino-N-(2-methylphenyl)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
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Overview
Description
4-AMINO-N-(2-METHYLPHENYL)-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes an amino group, a methylphenyl group, an oxolan-2-ylmethyl group, and a thiazole ring
Preparation Methods
The synthesis of 4-AMINO-N-(2-METHYLPHENYL)-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of 2-methylphenyl isocyanate with oxolan-2-ylmethanol to form an intermediate, which is then reacted with a thiazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-AMINO-N-(2-METHYLPHENYL)-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is being conducted on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives and amino-substituted aromatic compounds. Compared to these, 4-AMINO-N-(2-METHYLPHENYL)-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential applications in multiple fields. Some similar compounds are:
- 4-AMINO-2-METHYLPHENYL-THIAZOLE
- 2-METHYLPHENYL-THIAZOLE
- OXOLAN-2-YL-THIAZOLE
Properties
Molecular Formula |
C16H19N3O2S2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
4-amino-N-(2-methylphenyl)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H19N3O2S2/c1-10-5-2-3-7-12(10)18-15(20)13-14(17)19(16(22)23-13)9-11-6-4-8-21-11/h2-3,5,7,11H,4,6,8-9,17H2,1H3,(H,18,20) |
InChI Key |
IBTWTUZGAOVISE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(N(C(=S)S2)CC3CCCO3)N |
Origin of Product |
United States |
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